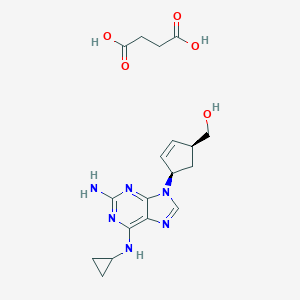
2,4-difluoro-N-(2-hydroxyethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-difluoro-N-(2-hydroxyethyl)benzamide, also known as DFB, is a chemical compound that has been extensively studied for its potential use in scientific research. DFB is a small molecule that can be synthesized using a variety of methods, and has been shown to have a number of interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2,4-difluoro-N-(2-hydroxyethyl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes that are important for cell growth and proliferation. Specifically, 2,4-difluoro-N-(2-hydroxyethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2,4-difluoro-N-(2-hydroxyethyl)benzamide has been shown to have a number of other interesting biochemical and physiological effects. For example, 2,4-difluoro-N-(2-hydroxyethyl)benzamide has been shown to inhibit the production of inflammatory cytokines, which are molecules that play a role in the immune response. 2,4-difluoro-N-(2-hydroxyethyl)benzamide has also been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of cholesterol.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,4-difluoro-N-(2-hydroxyethyl)benzamide in lab experiments is its relatively low cost and ease of synthesis. 2,4-difluoro-N-(2-hydroxyethyl)benzamide is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using 2,4-difluoro-N-(2-hydroxyethyl)benzamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of interesting future directions for research involving 2,4-difluoro-N-(2-hydroxyethyl)benzamide. One area of focus could be the development of more potent and selective HDAC inhibitors based on the structure of 2,4-difluoro-N-(2-hydroxyethyl)benzamide. Another area of focus could be the investigation of the potential use of 2,4-difluoro-N-(2-hydroxyethyl)benzamide in combination with other anti-cancer agents, such as chemotherapy drugs or immunotherapy agents. Additionally, further studies could be conducted to better understand the mechanism of action of 2,4-difluoro-N-(2-hydroxyethyl)benzamide and its effects on different cell types and physiological systems.
Wissenschaftliche Forschungsanwendungen
2,4-difluoro-N-(2-hydroxyethyl)benzamide has been studied extensively for its potential use in scientific research, particularly in the field of cancer research. 2,4-difluoro-N-(2-hydroxyethyl)benzamide has been shown to inhibit the growth of a number of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
Produktname |
2,4-difluoro-N-(2-hydroxyethyl)benzamide |
|---|---|
Molekularformel |
C9H9F2NO2 |
Molekulargewicht |
201.17 g/mol |
IUPAC-Name |
2,4-difluoro-N-(2-hydroxyethyl)benzamide |
InChI |
InChI=1S/C9H9F2NO2/c10-6-1-2-7(8(11)5-6)9(14)12-3-4-13/h1-2,5,13H,3-4H2,(H,12,14) |
InChI-Schlüssel |
LUSAKYJMENAPKN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)F)C(=O)NCCO |
Kanonische SMILES |
C1=CC(=C(C=C1F)F)C(=O)NCCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B221376.png)

